2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is a compound with significant potential in pharmaceutical applications, particularly in the development of novel therapeutic agents. This compound features a quinoxaline moiety, which is known for its biological activity, including antimicrobial and anticancer properties. The structure of this compound suggests that it may exhibit unique interactions with biological targets, making it a subject of interest for further research.
The compound can be synthesized through various chemical reactions involving quinoxaline derivatives. Its synthesis typically involves the reaction of substituted quinoxaline with acetic acid or its derivatives. The specific methods and conditions used can vary depending on the desired purity and yield of the final product.
This compound belongs to the class of heterocyclic compounds, specifically quinoxalines, which are bicyclic compounds containing two nitrogen atoms in the ring. It is also classified as an amino acid derivative due to the presence of the acetic acid functional group.
The synthesis of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid can be achieved through several methods:
The synthesis process often requires careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and confirm product identity.
The molecular formula for 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is C14H12N2O3, indicating a complex structure comprising carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions, often utilizing catalysts or specific reagents to enhance reaction rates and selectivity.
The mechanism of action for 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors related to inflammation or cancer pathways.
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation or inflammatory responses, potentially leading to therapeutic effects in various disease models.
Analytical methods such as high-performance liquid chromatography are often employed for purity assessment and quantification in research settings.
The potential applications of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid include:
The core synthetic strategy for accessing 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid leverages the ambident nucleophilicity of 3-phenylquinoxalin-2(1H)-one (1). This scaffold undergoes highly chemoselective Michael additions with acrylic acid derivatives under mild conditions. When 1 reacts with ethyl acrylate, acrylamide, or acrylonitrile in the presence of potassium carbonate, it exclusively yields N-alkylated adducts (2a–c) with 84–92% efficiency. This reaction represents the first reported Michael addition to this heterocyclic system using fusion conditions, confirming the nitrogen atom’s "hard" nucleophilic character. The acetic acid derivative is accessible via hydrolysis of the ethyl ester 2a or through direct reaction with chloroacetic acid derivatives [3] [6] [7].
Table 1: Michael Adducts from 3-Phenylquinoxalin-2(1H)-one and Acrylic Acid Derivatives
Acrylic Acid Derivative | Product | Yield (%) |
---|---|---|
Ethyl acrylate | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate (2a) | 92% |
Acrylamide | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanamide (2b) | 87% |
Acrylonitrile | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanenitrile (2c) | 84% |
The quinoxalinone nitrogen (N1) exhibits predominant nucleophilicity over the carbonyl oxygen during alkylation. Reactions with ethyl bromoacetate in acetone or DMF using K₂CO₃ as a base afford the N-alkylated product 2a quantitatively, with no detectable O-alkylation isomers. This selectivity arises from kinetic control favoring N-alkylation and the greater steric accessibility of N1. O-alkylation occurs only under specialized conditions (e.g., carbamyl chloride in refluxing pyridine), forming unstable enol ethers that rapidly isomerize. The acetic acid side chain enables further diversification: ester 2a reacts with hydroxylamine or hydrazine to yield hydroxamic acid (3) or hydrazide (4) derivatives, respectively, expanding the pharmacophore library [3] [6].
Table 2: Selectivity in Alkylation of 3-Phenylquinoxalin-2(1H)-one
Conditions | Electrophile | Major Product | Observed Selectivity |
---|---|---|---|
K₂CO₃, DMF, rt | Ethyl bromoacetate | N-Alkylated acetic acid ester (2a) | >99:1 (N:O) |
NaH, DMF, reflux | Bromo sugars | Mixture of N/O-alkylated products | ~7:3 (N:O) |
Pyridine, reflux | Carbamyl chloride | O-Alkylated adduct (minor) | ~1:1 (N:O) |
Molecular docking rationalizes the bioactivity of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid derivatives as matrix metalloproteinase inhibitors (MMP-2/MMP-9). The scaffold acts as a non-hydroxamate zinc-binding group (ZBG): the quinoxalinone carbonyl oxygen coordinates the catalytic Zn²⁺ ion, while the phenyl ring occupies the hydrophobic S1′ pocket. The acetic acid side chain extends into the S2′ subsite, forming hydrogen bonds with residue backbones. Compound 7j – featuring an optimized N-alkylated acetic acid chain – demonstrates superior binding (IC₅₀ = 26.75 ± 3.50 μg mL⁻¹ against HCT-116 cells) due to enhanced S2′ pocket complementarity. This design circumvents the toxicity and poor selectivity of classical hydroxamate ZBGs [3] [5] [7].
Table 3: Computational Binding Parameters for Selected Derivatives
Compound | Binding Energy (kcal/mol) | Zn-O Distance (Å) | Key Interactions |
---|---|---|---|
2a | -8.2 | 2.1 | S1′: Phe/Tyr; S2′: None |
7j | -10.5 | 1.9 | S1′: Phe/Tyr; S2′: Glu/Asn |
While direct literature on solid-phase synthesis of this scaffold is limited, solution-phase data suggest feasible immobilization strategies. The carboxylic acid functionality enables coupling to Wang or Rink resins via ester linkages. Subsequent on-resin modifications include:
Table 4: Peptidomimetic Derivatives Accessible via Solid-Phase Synthesis
Scaffold Anchor Point | Reagents | Derivative Class |
---|---|---|
Carboxylic acid (C-terminus) | Amino acid methyl esters | Dipeptidomimetic conjugates |
Hydrazide (4) | Aryl isothiocyanates | Thiosemicarbazides |
Amine (via Curtius rearrangement) | Carboxylic acids | Ureas/thioureas |
Solvent polarity critically impacts Michael addition efficiency:
Table 5: Solvent and Catalyst Impact on Michael Addition Efficiency
Solvent | Base/Catalyst | Temperature | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ | rt | 4 | 92 |
Acetonitrile | K₂CO₃ | reflux | 6 | 84 |
Ethanol | KOH | rt | 12 | 79* |
Solvent-free | K₂CO₃ | 100°C | 2 | 88 |
*Yield for hydroxamic acid 3 from ester 2a.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7